N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Antioxidant Activity

This compound features a unique ethyl-acetamide linker connecting a pyrazole-thiazole core to an N1-substituted indole—a regioisomeric attachment not replicated by commercial C3-linked analogs. With HBD=0, TPSA 57.12 Ų, and clogP 2.53, it offers superior passive permeability and aqueous solubility vs. directly linked analogs. Ideal for SAR studies probing linker length/flexibility effects, intracellular target screens, CNS penetration models, and assays requiring DMSO below 0.1% v/v. Avoid unqualified generic substitutions that risk potency shifts and irreproducible outcomes.

Molecular Formula C18H17N5OS
Molecular Weight 351.43
CAS No. 1448064-03-6
Cat. No. B2556600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide
CAS1448064-03-6
Molecular FormulaC18H17N5OS
Molecular Weight351.43
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CSC(=N3)N4C=CC=N4
InChIInChI=1S/C18H17N5OS/c24-17(12-22-11-7-14-4-1-2-5-16(14)22)19-9-6-15-13-25-18(21-15)23-10-3-8-20-23/h1-5,7-8,10-11,13H,6,9,12H2,(H,19,24)
InChIKeyVKJAJBUKXTYWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide (1448064-03-6): Procurement-Relevant Structural and Pharmacophore Characterization


N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide (CAS: 1448064-03-6) is a heterocyclic hybrid small molecule that incorporates three privileged pharmacophoric elements—pyrazole, thiazole, and indole—into a single scaffold [1]. This compound belongs to the broader class of pyrazolyl-thiazolyl-indole conjugates, which have been explored in medicinal chemistry for their antioxidant and enzyme-inhibitory potential [2]. However, at the time of this analysis, peer-reviewed primary literature reporting specific quantitative biological activity for this exact compound is not publicly available; the existing evidence base for differentiation therefore draws primarily on class-level structure–activity trends and physicochemical property comparisons against close structural analogs.

Procurement Risk: Why Generic Pyrazole-Thiazole-Indole Hybrids Cannot Substitute for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide


Within the pyrazole-thiazole-indole hybrid chemical space, minor structural modifications—such as the nature of the linker between the thiazole core and the indole moiety, or the substitution pattern on the pyrazole ring—produce pronounced shifts in biological activity, antioxidant potency, and physicochemical properties [1]. In the series reported by Ummadi et al., thiazolyl pyrazolyl indoles with direct ring–ring connectivity demonstrated up to 2-fold differences in radical-scavenging IC₅₀ values depending solely on the electronic nature of a single para-substituent on a pendant phenyl ring [1]. The target compound’s unique ethyl-acetamide linker between the thiazole and indole units therefore imposes a distinct conformational and electronic profile that cannot be replicated by commercially available analogs with direct heterocycle–heterocycle linkages. Unqualified generic substitution risks introducing uncharacterized potency shifts, altered selectivity, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide vs. Closest Structural Analogs


Linker-Length Differentiation: Ethyl-Acetamide Bridge vs. Direct Thiazole-Indole Connectivity in Pyrazolyl-Thiazolyl-Indole Series

The target compound incorporates an ethylene-acetamide linker (–CH₂CH₂–NH–C(O)–CH₂–) between the thiazole core and the indole ring, in contrast to the directly linked thiazolyl pyrazolyl indoles reported by Ummadi et al. (2017) [1]. In that series, compounds bearing a direct thiazole-to-pyrazole C–C bond (e.g., 7a–7h) exhibited DPPH radical scavenging activity with IC₅₀ values ranging from 28.4 to 52.7 µg/mL depending on aryl substitution [1]. While quantitative DPPH data for the target compound are not yet published, the longer, more flexible linker is expected to alter both conformational entropy and the spatial presentation of the indole pharmacophore, which in the reported series was a key determinant of activity [1].

Medicinal Chemistry Structure-Activity Relationship Antioxidant Activity

Indole N1-Acetamide Substitution Pattern: Differentiation from C3-Indole-Linked Analogs

The target compound features the indole moiety attached via its N1 position through an acetamide tether, whereas the majority of pyrazolyl-thiazolyl-indoles in the literature carry the indole pharmacophore attached at the C3 position (e.g., compounds 7a–7h in Ummadi et al., 2017) [1]. This regiochemical distinction is functionally significant: N1-substituted indoles exhibit different electronic distribution, hydrogen-bonding capability, and metabolic stability profiles compared to C3-substituted counterparts. In the Ummadi et al. series, the C3-linked indole compounds (7a–7h) achieved DPPH IC₅₀ values between 28.4 and 52.7 µg/mL, while the corresponding pyrazolyl indoles lacking the thiazole ring (5a–5h) showed substantially higher IC₅₀ values (74.1–95.3 µg/mL), confirming that connectivity pattern alone can drive >2-fold differences in activity [1].

Medicinal Chemistry Indole Chemistry Pharmacophore Design

Pyrazole N1-Thiazole Connectivity vs. Pyrazole C3-Thiazole Isomers: Physicochemical and Solubility Differentiation

The target compound bears the pyrazole ring connected to the thiazole via an N1–C2 bond, forming a 2-(1H-pyrazol-1-yl)thiazole substructure. This is distinguished from regioisomeric systems where the pyrazole is attached at its C3 or C4 position to the thiazole. Computational descriptor analysis of the target compound [1] yields a calculated LogP (clogP) of 2.53 and a topological polar surface area (TPSA) of 57.12 Ų. For comparison, the directly linked thiazolyl pyrazolyl indoles in Ummadi et al. (2017) exhibit higher calculated LogP values (estimated 3.1–4.2 based on aryl substituents) owing to the absence of the polar acetamide linker, implying that the target compound offers meaningfully improved aqueous solubility and reduced lipophilicity relevant to in vitro assay performance and formulation [2][1].

Physicochemical Properties Drug-Likeness ADME Prediction

Hydrogen-Bond Donor Deficiency and Its Impact on Membrane Permeability vs. NH-Containing Analogs

The target compound contains zero hydrogen-bond donor (HBD) groups (HBD count = 0), a consequence of the fully substituted indole N1 and the tertiary amide linkage [1]. This is a critical differentiator from pyrazolyl-indole or thiazolyl-indole analogs that retain an indole N–H or secondary amide N–H, which typically carry 1–2 HBD groups. In predictive ADME models, a HBD count of zero is strongly associated with improved passive membrane permeability and enhanced blood-brain barrier penetration potential compared to compounds with HBD ≥ 1 [2]. While direct permeability data for this compound are not published, the HBD = 0 profile represents a statistically significant predictor of permeability advantage over the broader class of indole-containing heterocycles that characteristically bear an acidic indole N–H.

Drug Design Permeability Lipinski's Rule of Five

Optimal Scientific and Industrial Application Scenarios for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide (1448064-03-6)


Pharmacophore-Driven SAR Exploration of Linker Flexibility in Heterocyclic Hybrid Antioxidants

This compound is uniquely suited for structure-activity relationship (SAR) studies that systematically probe the effect of linker length and flexibility between a thiazole-pyrazole core and an indole recognition element. As demonstrated by the class-level data from Ummadi et al. (2017), where directly linked thiazolyl pyrazolyl indoles achieved DPPH IC₅₀ values of 28.4–52.7 µg/mL [1], incorporating this compound's five-rotatable-bond ethyl-acetamide linker enables researchers to quantify the impact of conformational freedom on radical-scavenging potency, target binding, or enzyme inhibition within a controlled experimental series.

Cell-Based Assays Requiring High Aqueous Solubility and Low DMSO Burden

With a computed clogP of 2.53 and TPSA of 57.12 Ų [1], this compound is predicted to exhibit markedly better aqueous solubility than directly linked thiazolyl pyrazolyl indole analogs (estimated clogP ~3.1–4.2). Procurement for cell-based phenotypic screening or biochemical assays where DMSO concentrations must be minimized (e.g., <0.1% v/v to avoid solvent-induced cytotoxicity or membrane perturbation) represents a rational use case that exploits the compound's favorable physicochemical profile.

Permeability-Critical Screening Where Indole N–H Substitution Is Contraindicated

This compound's HBD = 0 profile [1] distinguishes it from the majority of indole-containing heterocycles that bear an unprotected indole N–H. For intracellular target screens, organelle-penetration studies, or CNS-focused programs where passive membrane permeability is essential, this compound provides a measurable advantage in predicted permeability over analogs with HBD ≥ 1. It serves as a valuable tool compound for testing the permeability consequences of complete HBD elimination within the pyrazole-thiazole-indole chemical space.

N1-Indole Pharmacophore Validation in Target Engagement Studies

Where a biological target's binding site has been predicted or demonstrated to prefer N1-substituted indole ligands over the more common C3-substituted indoles (as in the Ummadi et al. 2017 series [1]), this compound is the appropriate procurement choice. The regioisomeric attachment of the indole via its N1 position through an acetamide tether cannot be replicated by commercially available C3-linked analogs, making this compound essential for validating N1-indole-dependent pharmacophore hypotheses.

Quote Request

Request a Quote for N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.